![molecular formula C8H8BrClN2 B1519668 6-Brom-7-methylimidazo[1,2-a]pyridin-Hydrochlorid CAS No. 957035-22-2](/img/structure/B1519668.png)
6-Brom-7-methylimidazo[1,2-a]pyridin-Hydrochlorid
Übersicht
Beschreibung
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is a useful research compound. Its molecular formula is C8H8BrClN2 and its molecular weight is 247.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this class have shown promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance antimicrobial properties significantly.
Cytotoxicity and Cancer Research:
6-Bromo-7-methylimidazo[1,2-a]pyridine has been investigated for its potential anticancer properties. Research indicates that derivatives may exhibit cytotoxic activity against various cancer cell lines such as HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cells. The mechanism often involves inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Synthetic Applications
Synthesis of Novel Compounds:
The compound serves as a precursor in the synthesis of various biologically active molecules. Its role in synthesizing pyrido[1,2-a]benzimidazoles has been emphasized due to their relevance in medicinal chemistry . Additionally, methodologies such as metal-free direct synthesis have emerged as efficient routes for producing imidazo[1,2-a]pyridines, showcasing the compound's versatility in synthetic applications .
Environmental Considerations:
The use of ionic liquids in the synthesis of imidazo[1,2-a]pyridine derivatives has been explored as an environmentally friendly approach that offers good yields while allowing for solvent reuse. This method aligns with green chemistry principles by minimizing waste and enhancing reaction efficiency.
Case Study 1: Anti-TB Activity
A recent study evaluated several imidazo[1,2-a]pyridine derivatives for their anti-TB activity. Among these, compounds modified from the original structure exhibited MIC values as low as 0.004 μM against replicating Mtb strains. The study also demonstrated significant reductions in bacterial load in mouse models treated with these compounds over four weeks, indicating their potential for further clinical development .
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of 6-Bromo-7-methylimidazo[1,2-a]pyridine derivatives on different cancer cell lines. The results showed that certain modifications led to enhanced selectivity and potency against cancer cells while maintaining low toxicity levels towards normal cells. This highlights the compound's therapeutic potential in oncology research .
Biologische Aktivität
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride (CAS No. 957035-22-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens and its implications in cancer treatment. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Property | Details |
---|---|
Molecular Formula | C₈H₈BrClN₂ |
Molecular Weight | 247.52 g/mol |
CAS Number | 957035-22-2 |
Purity Specification | Not specified |
Storage Conditions | Inert atmosphere, Room Temperature |
The biological activity of 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is primarily attributed to its interaction with various molecular targets within microbial cells and cancerous tissues. Research indicates that this compound exhibits:
- Antimycobacterial Activity : It has been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb) and other mycobacterial species. The minimum inhibitory concentration (MIC) values for related imidazo[1,2-a]pyridine compounds have been reported as low as 0.03 to 0.4 μM against Mtb strains, indicating strong antibacterial properties .
- Anticancer Properties : Studies have highlighted its potential in cancer therapy, demonstrating moderate to high cytotoxicity against various cancer cell lines such as HCT-116 and HeLa. The IC50 values for related compounds suggest that bromine substitution at specific positions enhances anticancer activity while maintaining low toxicity against normal cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the imidazo[1,2-a]pyridine scaffold significantly affect biological activity:
- Bromine Substitution : The presence of bromine at the C-6 or C-7 position is crucial for maintaining potent antimicrobial activity. For instance, compounds with bromo substituents showed approximately 50% inhibition in growth assays .
- Methyl Groups : The addition of methyl groups at specific sites also influences the potency against both bacterial and cancer cell lines. For example, the 7-methyl derivative demonstrated enhanced activity compared to its unsubstituted analogs .
Case Studies
- Antitubercular Activity : A high-throughput screening study identified several imidazo[1,2-a]pyridine derivatives with promising anti-TB activity. Among these, compounds structurally similar to 6-bromo-7-methylimidazo[1,2-a]pyridine hydrochloride exhibited MIC values below 0.1 μM against drug-resistant strains of Mtb .
- Cytotoxicity Assessment : In vitro assays conducted on various human cell lines indicated that while some derivatives showed significant anticancer activity (IC50 < 10 μM), they remained non-toxic to normal cells (IC50 > 100 μM), suggesting a favorable therapeutic window for clinical applications .
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds selectively target mycobacterial electron transport chains without affecting mitochondrial functions in human cells, highlighting their specificity and potential for reduced side effects .
Eigenschaften
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-4-8-10-2-3-11(8)5-7(6)9;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHXUPVFXOXFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656888 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-22-2 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.